molecular formula C19H22BNO3 B1591583 N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide CAS No. 935660-75-6

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

Cat. No.: B1591583
CAS No.: 935660-75-6
M. Wt: 323.2 g/mol
InChI Key: BRERQYZGASSZJR-UHFFFAOYSA-N
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Description

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C19H22BNO3 and its molecular weight is 323.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research indicates the use of a three-step substitution reaction for synthesizing boric acid ester intermediates, including compounds structurally similar to N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide. These compounds are confirmed through various spectroscopic methods and mass spectrometry (Huang et al., 2021).

  • Crystallography and Conformational Analyses : Single crystals of these compounds have been measured using X-ray diffraction. Density Functional Theory (DFT) is utilized to calculate molecular structures, confirming the consistency with X-ray crystallographic data (Huang et al., 2021).

Biomedical Applications

  • Boronated Compounds in Medicine : Boronated phosphonium salts, including derivatives with similar structural elements, have been synthesized and evaluated for their potential in treating medical conditions like cancer. These compounds were examined for cytotoxicity and cellular uptake, indicating their potential in biomedical applications (Morrison et al., 2010).

Chemical Properties and Reactions

  • Vibrational Properties and Chemical Analysis : Studies have explored the vibrational properties of related compounds, using spectroscopy and DFT calculations. This research provides insights into the physicochemical properties and potential chemical reactions of such compounds (Wu et al., 2021).

  • Deboration Reactions for Detection Applications : Research has been conducted on the efficient deboration reaction of similar compounds, exploring their use in detecting hydrogen peroxide vapor. This has implications for their use in sensitive detection applications (Fu et al., 2016).

  • Synthesis Methods for Related Compounds : Pd-catalyzed borylation has been used for synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, a process that might be applicable to the synthesis of this compound and related compounds (Takagi & Yamakawa, 2013).

  • Microwave-Assisted Synthesis for Drug Development : Microwave-assisted synthesis has been utilized to create benzimidazoles linked with similar boronate esters, highlighting a method that could be relevant for the synthesis of complex pharmaceutical compounds (Rheault, Donaldson, & Cheung, 2009).

Mechanism of Action

Target of Action

The compound is a boronic acid derivative, and boronic acids are known to interact with various biological targets, including enzymes and receptors

Mode of Action

Boronic acids, in general, are known to form reversible covalent bonds with proteins, particularly with serine or threonine residues . This could potentially alter the function of the target protein, leading to changes in cellular processes.

Pharmacokinetics

Boronic acids are generally well-absorbed and can distribute throughout the body . They are typically metabolized through conjugation reactions and excreted in the urine . These properties could influence the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide. Factors such as pH can affect the stability of boronic acids, as they can undergo hydrolysis under acidic conditions Additionally, the presence of other molecules can influence the compound’s interactions with its targets

Properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BNO3/c1-18(2)19(3,4)24-20(23-18)15-10-12-16(13-11-15)21-17(22)14-8-6-5-7-9-14/h5-13H,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRERQYZGASSZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583111
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935660-75-6
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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